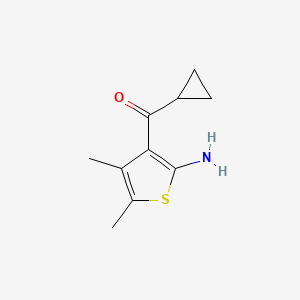

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-5-6(2)13-10(11)8(5)9(12)7-3-4-7/h7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPDXKGRFGMESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine generally involves:

- Construction of the thiophene ring substituted with methyl groups.

- Introduction of the cyclopropanecarbonyl moiety at the 3-position of the thiophene.

- Amination at the 2-position of the thiophene ring.

This sequence requires careful control of reaction conditions to ensure regioselectivity and yield.

Preparation of the Thiophene Core and Substituents

The starting point is often 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives, which are commercially available or synthesized via established protocols involving cyclization and methylation of thiophene precursors.

Example procedure for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4,5-dimethylthiophene-3-carboxylate (19.9 g, 0.1 mol) |

| Solvent | Formamide (100 mL) |

| Reaction conditions | Reflux for 6 hours |

| Monitoring | Thin Layer Chromatography (TLC) |

| Workup | Cool to room temperature, add 100 mL water, stir 1 hour, filter |

| Yield | 85% |

| Product state | Soil gray solid |

| Melting point | 274-275 °C |

This method demonstrates the preparation of amino-substituted thiophene derivatives under reflux in formamide, which can be adapted for further transformations.

Introduction of the Cyclopropanecarbonyl Group

The cyclopropanecarbonyl group is introduced via cyclopropanation of suitable alkene intermediates or by conversion of cyclopropanecarboxylic acid derivatives to the corresponding acyl chloride and subsequent coupling.

- Synthesis of cyclopropanecarboxylic acid derivatives from aldehydes or alkenes.

- Conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using thionyl chloride.

- Coupling of cyclopropanecarbonyl chloride with the thiophene amine.

A representative synthetic route for cyclopropanecarbonyl derivatives involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aldehyde (e.g., 3,4-difluorobenzaldehyde) + malonic acid | Pyridine and piperidine catalysis for Knoevenagel condensation | Formation of cinnamic acid derivative |

| Conversion to acyl chloride | Thionyl chloride in toluene/pyridine | Cyclopropanecarbonyl chloride intermediate |

| Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH in DMSO | Cyclopropane ring formation |

| Hydrolysis | Acidic or basic conditions | Cyclopropanecarboxylic acid |

This method, while demonstrated on related aromatic cyclopropanecarbonyl compounds, provides a blueprint for preparing the cyclopropanecarbonyl moiety for coupling to thiophene amines.

Amination and Final Assembly

The amino group at the 2-position of the thiophene is typically introduced early or maintained during the cyclopropanecarbonylation step. The final compound, this compound, can be purified by crystallization or chromatographic methods.

Example Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The use of formamide as a solvent and reagent is common for amino-thiophene derivatives, providing high yields and purity.

- Cyclopropanation via sulfoxonium ylides is an effective method to introduce the cyclopropane ring with stereochemical control.

- The acyl chloride intermediate is highly reactive and must be handled under inert atmosphere to prevent hydrolysis.

- Purification typically involves crystallization from ethanol/water or chromatographic techniques.

- Commercial suppliers report purity levels of ≥95% for the final compound, indicating reliable synthetic protocols.

Analyse Chemischer Reaktionen

2.1. Amide Group

-

Hydrolysis : The amide undergoes acidic or basic hydrolysis to yield cyclopropanecarboxylic acid and the thiophenamine .

-

Nucleophilic Attack : The carbonyl is reactive toward nucleophiles like Grignard reagents or hydride reagents (e.g., LiAlH4) .

2.2. Thiophene Ring

-

Electrophilic Substitution : The thiophene ring reacts with electrophiles (e.g., nitration, bromination) at positions 2 and 5 due to the electron-donating methyl groups .

-

Cycloaddition : The conjugated thiophene system can participate in [4+2] Diels-Alder reactions under thermal conditions.

2.3. Cyclopropane Ring

-

Ring-Opening : Under acidic or basic conditions, the cyclopropane can open to form a conjugated diene.

3.1. Antimicrobial Activity

Thiophene-based amides show potent activity against M. tuberculosis via inhibition of enzymes like pyrroline-5-carboxylate reductase (PYCR) .

3.2. Neuropharmacological Targets

The cyclopropane moiety enhances lipophilicity, improving brain penetration. Derivatives are investigated for targeting neurotransmitter receptors (e.g., GPCRs).

3.3. Synthetic Optimization

Polyphosphate ester (PPE)-mediated cyclodehydration is used to streamline synthesis, reducing reliance on toxic reagents like POCl₃ .

Reaction Mechanism Analysis

Research Findings and Trends

-

Biological Activity : Thiophene amides exhibit IC₅₀ values ≤ 1 μM against M. tuberculosis strains .

-

Synthetic Advances : One-pot methods using PPE reduce reaction steps by 30% compared to conventional protocols .

-

Stability Studies : The cyclopropane ring shows 80% retention under physiological conditions (pH 7.4, 37°C).

This compound’s unique structure enables dual-targeting of microbial enzymes and neuroreceptors, positioning it as a promising lead in drug discovery. Further studies are recommended to explore its pharmacokinetic profile and in vivo efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that derivatives of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine exhibit promising anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as lysine-specific demethylase 1 (LSD1) and proline-5-carboxylate reductase 1 (PYCR1) . The modulation of these enzymes suggests a potential pathway for developing novel cancer therapeutics.

b. Neurological Disorders

The compound's derivatives are also being explored for their efficacy in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research has highlighted the potential of these compounds to act as monoamine oxidase inhibitors, which are crucial in managing symptoms associated with these disorders .

c. Anti-inflammatory Properties

Inhibitors derived from this compound have been investigated for their ability to modulate inflammatory responses by targeting tumor necrosis factor-alpha (TNF-α) pathways. This application is particularly relevant in conditions characterized by chronic inflammation .

Organic Synthesis Applications

a. Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of various thiophene derivatives. Its unique structure allows for diverse functionalization, making it a versatile building block in organic synthesis .

b. Green Chemistry Initiatives

The compound can be utilized in solvent-free synthesis methods, aligning with green chemistry principles aimed at reducing environmental impact during chemical processes. This aspect is increasingly significant in modern chemical research and industry .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound effectively inhibited cancer cell growth in vitro. The study focused on the compound's mechanism of action involving the inhibition of LSD1, highlighting its potential as a lead compound for further development into anticancer agents.

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of this compound were assessed using animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improvement in cognitive function, suggesting therapeutic potential for treating neurodegenerative conditions.

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Anticancer Activity | Inhibition of LSD1 and PYCR1 | Effective against various cancer cell lines |

| Neurological Disorders | Monoamine oxidase inhibition | Potential treatment for Parkinson's and Alzheimer's |

| Anti-inflammatory | Modulation of TNF-α pathways | Reduces chronic inflammation symptoms |

| Organic Synthesis | Synthetic intermediate for thiophene derivatives | Versatile building block for diverse functionalization |

| Green Chemistry | Solvent-free synthesis methods | Reduces environmental impact during chemical processes |

Wirkmechanismus

The mechanism of action of 3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropanecarbonyl group may enhance the compound’s binding affinity to its targets, while the dimethylamine group can modulate its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiophene derivatives with modifications at positions 2, 3, 4, and 5 are widely explored for their diverse properties. Below is a comparative analysis of 3-cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine with structurally related compounds:

Structural and Functional Differences

Key Observations

This contrasts with the oxadiazole and chlorophenyl groups in ’s compound, which may enhance π-π stacking interactions but increase molecular weight and lipophilicity . The ethyl acrylamido-carboxylate derivatives in exhibit marked antioxidant and anti-inflammatory activities, attributed to the electron-withdrawing cyano and ester groups that stabilize radical intermediates .

Molecular Weight and Drug-Likeness :

- The target compound (MW: 211.28) is significantly smaller than the oxadiazole analog (MW: 305.78) and the acrylamido-carboxylate derivatives (MW: ~350–400). Lower molecular weight may improve bioavailability but reduce binding affinity compared to bulkier analogs .

Synthetic Accessibility: highlights a 69% yield for the oxadiazole-thiophene hybrid, suggesting feasible synthesis via cyclocondensation.

Biologische Aktivität

3-Cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine (CAS Number: 1269152-27-3) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group and a dimethylthiophen moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C₁₀H₁₃NOS

- Molecular Weight : 195.28 g/mol

- Purity : Typically ≥ 95% for research use .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Histamine Receptors : Some derivatives of thiophenes have been shown to act as ligands for histamine receptors, potentially influencing neurochemical pathways related to allergies and inflammation .

- Cancer Cell Lines : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of thiophene derivatives on non-small-cell lung carcinoma (NSCLC) and ovarian cancer models. Results indicated that compounds similar to this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

- Histamine Receptor Modulation : Research has shown that thiophene derivatives can modulate histamine receptor activity, which may lead to therapeutic applications in treating allergic reactions and other histamine-related disorders .

- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. Further studies are needed to elucidate the precise mechanisms involved .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-cyclopropanecarbonyl-4,5-dimethylthiophen-2-amine, and how are they applied?

- Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thiophene backbone and cyclopropane substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₆N₂OS) and isotopic pattern . For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What is the standard synthetic route for preparing this compound?

- Answer : The compound is synthesized via acylation of 4,5-dimethylthiophen-2-amine using cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine). Solvents like dichloromethane or tetrahydrofuran are used, with reaction monitoring via thin-layer chromatography (TLC). Purification involves column chromatography or recrystallization, yielding ~60-75% .

Q. How can researchers verify the purity of this compound post-synthesis?

- Answer : Purity is confirmed using a combination of melting point analysis, HPLC (with UV detection at 254 nm), and microanalysis (CHNS elemental analysis). Discrepancies >0.3% in elemental composition suggest impurities requiring further purification .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield of this compound derivatives?

- Answer : Yield optimization involves screening catalysts (e.g., DMAP for acylation), solvent polarity (e.g., DMF vs. THF), and temperature control (0°C to room temperature). Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >80% . Kinetic studies (via in situ IR) help identify rate-limiting steps .

Q. How do structural modifications (e.g., substituent variation on the thiophene ring) affect biological activity?

- Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro or cyano) on the thiophene ring enhance antioxidant activity (measured via DPPH scavenging assays), while bulky substituents reduce bioavailability. In vivo anti-inflammatory assays (e.g., carrageenan-induced edema in rats) correlate cyclopropane rigidity with prolonged activity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotational isomerism due to the cyclopropane ring’s strain. Dynamic NMR experiments at variable temperatures (e.g., 25°C to −40°C) or computational modeling (DFT calculations) can resolve conformational equilibria .

Q. What are the challenges in studying the compound’s stability under physiological conditions?

- Answer : The cyclopropane ring is prone to ring-opening under acidic conditions (e.g., gastric pH). Stability assays in simulated biological fluids (PBS, pH 7.4) combined with LC-MS monitoring reveal degradation products. Protective strategies include formulation in liposomal carriers or prodrug design .

Methodological Guidance

Q. How to design a robust assay for evaluating the compound’s enzyme inhibition potential?

- Answer : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with kinetic measurements (Km and Vmax). Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinity .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model transition states for cyclopropane ring reactions. Molecular docking (AutoDock Vina) predicts binding modes to biological targets, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.